molecular formula C12H16N2O B2492873 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide CAS No. 864463-33-2

6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide

Cat. No.: B2492873
CAS No.: 864463-33-2
M. Wt: 204.273
InChI Key: MCNPBTSTTXHPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide is a chemical building block of high interest in medicinal chemistry and organic synthesis. Its structure, featuring the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, is recognized as a privileged structure in drug discovery. This core scaffold is found in numerous biologically active compounds and natural products, making it a valuable template for developing new therapeutic agents . Research Applications and Value: The primary research value of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide lies in its role as a versatile synthetic intermediate. The acetamide group at the 1-position and the methyl substituent on the aromatic ring provide handles for further chemical modification, allowing researchers to create diverse compound libraries for biological screening . This compound is particularly useful in the exploration of structure-activity relationships (SAR) during the early stages of drug discovery projects. While the specific biological profile of this exact molecule may be under investigation, analogs based on the THQ scaffold have demonstrated a wide spectrum of pharmacological activities in scientific literature. These activities include serving as antagonists for specific receptors , and exhibiting potential in areas such as anticancer, antimicrobial, and anti-inflammatory research . The compound serves as a key precursor in the synthesis of more complex molecules for these research areas. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-5-11-10(7-9)3-2-6-14(11)8-12(13)15/h4-5,7H,2-3,6,8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNPBTSTTXHPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods and Reaction Optimization

Alkylation-Amidation Route

This two-step approach begins with the synthesis of 6-methyl-1,2,3,4-tetrahydroquinoline, followed by N-acetylation.

Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline

Hydrogenation of 6-Methylquinoline :
Catalytic hydrogenation of 6-methylquinoline using Pd/C (5–10 wt%) under H₂ (1–3 atm) in ethanol at 50–80°C yields the tetrahydroquinoline core. This method achieves >90% conversion but requires rigorous control of reaction time to prevent over-hydrogenation.

Cyclization via Borsche–Drechsel Reaction :
Condensation of 4-methylaniline with cyclohexanone in polyphosphoric acid (PPA) at 120°C for 6–8 hours forms the tetrahydroquinoline skeleton. The reaction proceeds via imine formation and subsequent cyclization, with yields of 65–75%.

N-Acetylation of Tetrahydroquinoline

Treating 6-methyl-1,2,3,4-tetrahydroquinoline with acetyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 2 hours affords the acetamide derivative. The mild temperature prevents N-oxide formation, yielding 80–85% product.

Reaction Conditions :

  • Solvent: DCM or THF
  • Base: TEA or pyridine (2.5 equiv)
  • Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), and rotary evaporation

Electrochemical Hydrocyanomethylation

A novel method from recent literature employs MeCN as both solvent and cyanide source in an undivided cell setup (graphite electrodes, constant current 10 mA/cm²). 6-Methylquinoline undergoes simultaneous hydrogenation and cyanomethylation at room temperature, forming 2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)acetonitrile. Subsequent hydrolysis with H₂O₂ in NaOH/EtOH converts the nitrile to acetamide, achieving an overall yield of 58%.

Advantages :

  • Avoids high-pressure H₂ and toxic catalysts
  • Scalable under mild conditions

Limitations :

  • Requires specialized equipment
  • Moderate yield due to competing side reactions

Enantioselective Synthesis via Ru-Catalyzed Transfer Hydrogenation

For applications requiring chiral purity, the dihydroisoquinoline precursor is subjected to asymmetric transfer hydrogenation using a Ru(II)-Noyori catalyst. For example, 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline is reduced with a chiral Ru complex and azeotropic formic acid-triethylamine, yielding the (S)-enantiomer with >95% ee. Subsequent N-acetylation follows standard procedures.

Key Steps :

  • Chiral Catalyst Preparation :
    • Ru(II)-cymene complex with (1R,2R)-diphenylethylenediamine ligand
  • Reaction Conditions :
    • Solvent: Dichloromethane
    • Temperature: 80°C, 1 hour
    • Workup: Recrystallization from isopropanol/HCl

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation-Amidation 80–85 >95 Simple, high yield Requires preformed tetrahydroquinoline
Electrochemical 58 90 Green, mild conditions Specialized equipment needed
Enantioselective 70–75 >99 High chiral purity Costly catalysts, multi-step

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃) : δ 1.85 (s, 3H, CH₃CO), 2.30 (s, 3H, C6-CH₃), 2.65–2.80 (m, 2H, H3), 3.10–3.25 (m, 2H, H4), 4.50 (br s, 1H, NH), 6.45 (d, J=8.4 Hz, 1H, H5), 6.95 (d, J=8.4 Hz, 1H, H7).
  • LC-MS (ES+) : m/z 219.1 [M+H]⁺, retention time 1.12 min.

Crystallographic Data

Single-crystal X-ray diffraction of the hydrochloride salt confirms the acetamide’s planar configuration and hydrogen bonding with the Cl⁻ counterion. Space group P2₁/c, a=8.42 Å, b=12.15 Å, c=10.03 Å.

Industrial and Green Chemistry Considerations

The electrochemical route aligns with sustainable practices by eliminating gaseous H₂ and reducing waste. However, the alkylation-amidation method remains preferred for large-scale production due to established infrastructure. Recent advances in continuous-flow hydrogenation may bridge this gap, enabling safer handling of H₂ and catalysts.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several research domains:

Chemistry

  • Intermediates in Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical modifications that enhance its utility in synthetic chemistry.

Biology

  • Antimicrobial Properties: Studies have shown that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, research indicates that these compounds can inhibit bacterial growth effectively.
  • Anticancer Activity: In vitro studies have demonstrated that 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological exploration.

Medicine

  • Therapeutic Potential: Ongoing research is investigating its potential as a therapeutic agent for various diseases. The compound's ability to interact with biological targets suggests it could lead to the development of new drugs.

Industry

  • Fine Chemicals Production: The compound is utilized in the production of fine chemicals and materials due to its unique chemical properties.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide exhibited notable inhibitory effects on bacterial growth with minimum inhibitory concentration values ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Properties
In a series of experiments conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed significant cytotoxicity with IC50 values below 20 µM. These findings suggest its potential as an anticancer agent worthy of further investigation.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline/Isoquinoline Cores
Compound Name Core Structure Substituents Key Properties/Applications Reference
6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide Tetrahydroquinoline 6-methyl, 1-acetamide Potential hydrogen-bonding, solubility
1-Acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Tetrahydroquinoline 6-sulfonamide, 1-acetyl, N-phenyl Enhanced receptor affinity (hypothesized)
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Tetrahydroisoquinoline 6,7-dimethoxy, 1-methyl, 2-carboxamide Anti-inflammatory, CNS activity

Key Observations :

Triazine and Anthraquinone Derivatives
Compound Name Core Structure Substituents Key Properties/Applications Reference
3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) Triazine 6-methyl, 3-allylsulfanyl Antimicrobial, predation resistance
Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) Anthraquinone 6-methyl, hydroxyl groups Anti-inflammatory, antioxidant

Key Observations :

  • Core Structure Impact: Triazine derivatives (e.g., D1 ) exhibit antimicrobial properties due to sulfur-containing substituents, but the tetrahydroquinoline core of the target compound may offer greater conformational flexibility for targeting eukaryotic receptors.
  • Functional Group Comparison : Emodin’s hydroxyl groups contribute to antioxidant activity, whereas the acetamide group in the target compound could facilitate interactions with proteases or kinases.

Biological Activity

6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide (CAS No. 864463-33-2) is an organic compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The structure of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide consists of a quinoline ring system with a methyl group at the 6-position and an acetamide group at the 1-position. This specific substitution pattern contributes to its unique chemical reactivity and biological activities compared to other tetrahydroquinoline derivatives.

6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide exhibits its biological effects primarily through:

  • Cysteine Reactivity : The compound acts as a cysteine-reactive small-molecule fragment, suggesting that it interacts with cysteine residues in proteins.
  • Inhibition of NF-κB : It has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity, which is crucial in inflammation and cancer progression .

Antimicrobial Activity

Research indicates that 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and shown promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various human cancer cell lines. Notably, it showed strong inhibition of cell proliferation in lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MDA-MB-2315.5Doxorubicin (17.08)
PC-37.2Doxorubicin (17.08)
NCI-H234.8Doxorubicin (17.08)

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity by inhibiting nitric oxide production in macrophages and reducing paw edema in animal models .

Table 3: Anti-inflammatory Effects

CompoundPaw Thickness Reduction (%)Standard Drug (ASA) Reduction (%)
SF14550
SF23850
SF134050

Case Studies

One notable study evaluated the effects of various tetrahydroquinoline derivatives on human cancer cell lines. Among the synthesized compounds, those similar to 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide exhibited significant cytotoxicity against multiple cancer types . This highlights the potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step organic reactions, starting with tetrahydroquinoline derivatives. For example, the Pictet–Spengler reaction (condensation of aldehydes with biogenic amines) is a foundational approach, as seen in structurally similar tetrahydroquinoline amines . Optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization steps.
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency.
  • Catalysts : Acidic catalysts (e.g., HCl) improve yields in condensation reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity .

Q. How should researchers characterize the structural integrity of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide using spectroscopic techniques?

  • Methodology : Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Look for aliphatic protons (δ 1.2–2.5 ppm) in the tetrahydroquinoline ring and acetamide methyl groups (δ 2.0–2.3 ppm). Aromatic protons (if present) appear at δ 6.5–7.5 ppm .
  • ¹³C NMR : The acetamide carbonyl resonates at δ 165–175 ppm, while tetrahydroquinoline carbons appear at δ 20–50 ppm (aliphatic) and δ 110–150 ppm (aromatic) .
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies address discrepancies in bioactivity data between 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide and its structural analogs?

  • Methodology :

  • Comparative SAR Studies : Systematically modify functional groups (e.g., methyl, acetamide) and evaluate bioactivity changes. For example:
DerivativeStructural FeatureObserved Bioactivity
6-Methyl-THQ-1-acetamideMethyl + acetamideHigh receptor affinity
6-Fluoro-THQ-1-acetamideFluorine substitutionReduced solubility
6-Ethyl-THQ-1-acetamideEthyl groupEnhanced lipophilicity
Data adapted from studies on analogous tetrahydroquinoline derivatives .
  • Statistical Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .

Q. How can enzyme inhibition assays for 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide be designed to account for its structural complexity?

  • Methodology :

  • Target Selection : Prioritize enzymes with binding pockets compatible with bicyclic structures (e.g., kinases, cytochrome P450).
  • Assay Conditions :
  • pH Optimization : Use buffers (pH 7.4) mimicking physiological conditions.
  • Inhibitor Concentration : Test 0.1–100 μM ranges to establish IC₅₀ values.
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .

Q. What computational tools are effective for predicting the pharmacokinetic properties of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability.
  • ADMET Prediction : Use software like SwissADME to estimate:
  • LogP : ~2.5 (moderate lipophilicity).
  • Bioavailability : >50% due to compact bicyclic structure.
  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity predictions against targets like serotonin receptors .

Data Contradiction Resolution

Q. How can conflicting solubility data for tetrahydroquinoline derivatives be resolved experimentally?

  • Methodology :

  • Standardized Protocols : Use USP phosphate buffers (pH 6.8 and 7.4) for solubility measurements.
  • HPLC Validation : Quantify dissolved compound concentrations at λ_max ~254 nm.
  • Temperature Control : Conduct assays at 25°C and 37°C to assess thermal stability .

Structural Modification Guidance

Q. What functional group modifications enhance the metabolic stability of 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide?

  • Methodology :

  • Deuterium Incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation.
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically labile sites.
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.